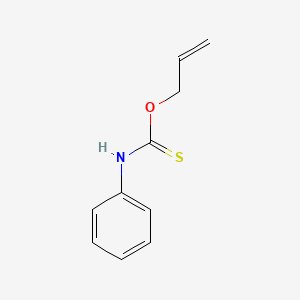
O-Prop-2-en-1-yl phenylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Allyl phenylthiocarbamate is an organosulfur compound with the molecular formula C10H11NOS. It belongs to the class of thiocarbamates, which are sulfur analogues of carbamates. This compound is characterized by the presence of an allyl group attached to a phenylthiocarbamate moiety, making it a versatile molecule in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Allyl phenylthiocarbamate can be synthesized through various methods. One efficient method involves the reaction of aliphatic alcohols, phenols, and thiols with thiocyanate salts in the presence of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This metal-free and solvent-free process yields the desired thiocarbamates in good to excellent yields .
Industrial Production Methods: In industrial settings, the preparation of O-allyl phenylthiocarbamate often involves the reaction of allyl isothiocyanate with phenol under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: O-Allyl phenylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Applications De Recherche Scientifique
O-Allyl phenylthiocarbamate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of O-allyl phenylthiocarbamate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- O-allyl thiocarbamate
- Methyl phenyldithiocarbamate
- O-(1,1’-biphenyl)-4-yl phenylthiocarbamate
- 2-(N-ethylanilino)ethyl N-phenylthiocarbamate
Comparison: O-Allyl phenylthiocarbamate is unique due to its specific allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other thiocarbamates, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
5816-31-9 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
O-prop-2-enyl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H11NOS/c1-2-8-12-10(13)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,13) |
Clé InChI |
LQQGWLWUFQVGAB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



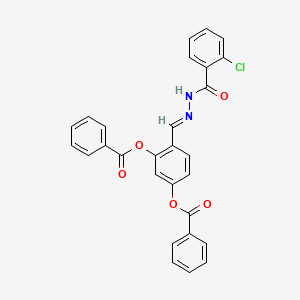

![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
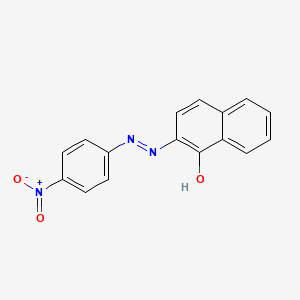

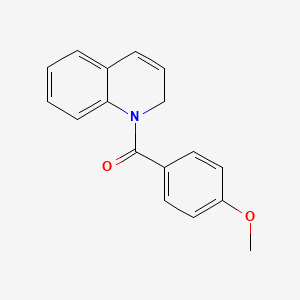
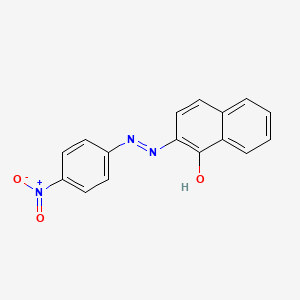
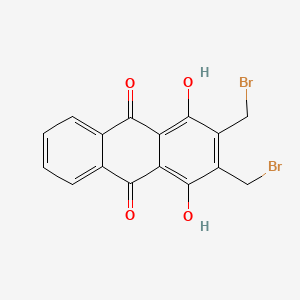
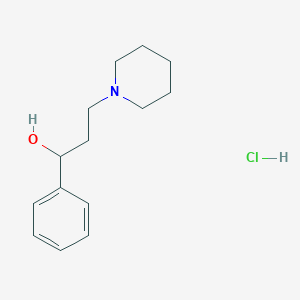

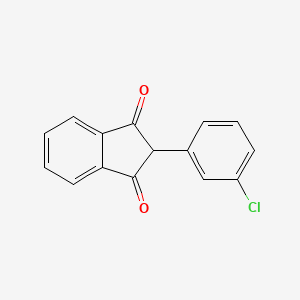

![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
